1,2,4-Benzotriazine, 1,4-dioxide
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Overview
Description
1,2,4-Benzotriazine, 1,4-dioxide is a heterocyclic compound that features a benzene ring fused to a triazine ring with two oxygen atoms at the 1 and 4 positions. This compound is known for its significant pharmacological activities and is a prominent substructure in various biologically active molecules .
Preparation Methods
The synthesis of 1,2,4-Benzotriazine, 1,4-dioxide can be achieved through several methods:
Intramolecular Cyclization: This method involves the cyclization of N-(2-aminoaryl) benzhydrazides.
Cycloaddition Reactions: Another approach is the [4+2] cycloaddition reactions, which involve the formation of the triazine ring through the reaction of appropriate precursors.
Industrial Production: Industrially, the compound can be synthesized using copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand, followed by in situ oxidation in the presence of copper(I) ions and oxygen.
Chemical Reactions Analysis
1,2,4-Benzotriazine, 1,4-dioxide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, such as 3-amino-1,2,4-benzotriazine 1,4-dioxide.
Reduction: It can be reduced to form 1,2,4-benzotriazine N-oxides.
Substitution: The compound can undergo substitution reactions with various reagents to form derivatives with different functional groups.
Common Reagents and Conditions: Common reagents include tin in acetic acid for reduction and copper(I) iodide for cyclization reactions.
Major Products: The major products formed from these reactions include various substituted benzotriazines and benzotriazine N-oxides.
Scientific Research Applications
1,2,4-Benzotriazine, 1,4-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is a key component in the development of bioreductive drugs that target hypoxic tumor cells.
Industry: The compound is used in the production of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,2,4-Benzotriazine, 1,4-dioxide involves its bioreductive properties:
Hypoxia-Selective Cytotoxicity: The compound undergoes one-electron reduction to form a free radical species that interacts with DNA, causing single- and double-strand breaks and lethal chromosome aberrations.
Molecular Targets and Pathways: The primary target is the DNA within hypoxic tumor cells, where the compound exerts its cytotoxic effects through the formation of reactive oxygen species.
Comparison with Similar Compounds
1,2,4-Benzotriazine, 1,4-dioxide can be compared with other similar compounds:
Tirapazamine: This compound is a well-known hypoxia-selective cytotoxin with similar bioreductive properties.
3-Methoxycarbonylamino-1,2,4-benzotriazine 1,4-dioxide: This derivative has been studied for its antibacterial activity.
N,N-Dimethyl-1,4-dioxy-benzo[1,2,4]triazine-3,7-diamine:
This compound stands out due to its unique combination of hypoxia-selective cytotoxicity and versatility in chemical synthesis, making it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
121135-31-7 |
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Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
1-oxido-1,2,4-benzotriazin-4-ium 4-oxide |
InChI |
InChI=1S/C7H5N3O2/c11-9-5-8-10(12)7-4-2-1-3-6(7)9/h1-5H |
InChI Key |
GTLQQCMKADHZLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(N=C[N+]2=O)[O-] |
Origin of Product |
United States |
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